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2-Mesitylpropan-1-ol

Cat. No.: B13474950
M. Wt: 178.27 g/mol
InChI Key: DBXMHCIEGUDLGH-UHFFFAOYSA-N
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Description

2-Mesitylpropan-1-ol (CAS Number: 1182966-40-0) is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.28 g/mol . This compound features a propanol backbone substituted with a mesityl (2,4,6-trimethylphenyl) group at the 2-position, which also bears an amino functional group. The presence of both hydroxyl and amine functionalities, along with a bulky, sterically hindered aromatic group, makes this molecule a promising and versatile building block (synthon) for synthetic organic chemistry. Researchers can leverage this compound in the development of more complex molecular architectures, such as ligands for catalysts, due to the potential coordination sites offered by its nitrogen and oxygen atoms. The mesityl group can impart significant steric bulk, which can be exploited to influence the stereoselectivity of reactions or to stabilize reactive intermediates. While specific biological data and established research applications for this particular compound are not extensively documented in the current literature, its unique structure presents significant opportunity for exploration in material science and pharmaceutical research as a key intermediate. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. RUO products are essential tools for basic and applied research, used to study biological processes and develop new chemical entities . Proper laboratory handling procedures should be observed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B13474950 2-Mesitylpropan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)propan-1-ol

InChI

InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3

InChI Key

DBXMHCIEGUDLGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)CO)C

Origin of Product

United States

Synthetic Methodologies for 2 Mesitylpropan 1 Ol

Classical Retrosynthetic Approaches to the 2-Mesitylpropan-1-ol Scaffold

Classical synthetic strategies provide a foundational framework for the construction of the this compound molecule. These methods rely on well-established reaction mechanisms, including Grignard reactions, reductions of carbonyl compounds, and organolithium chemistry.

Grignard Reagent-Mediated Syntheses from Mesityl Bromide and Carbonyl Compounds

A primary and highly effective method for the formation of the carbon skeleton of this compound involves the use of a Grignard reagent. The synthesis commences with the preparation of mesitylmagnesium bromide from mesityl bromide and magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF). nih.gov This organometallic reagent serves as a potent nucleophile, with the mesityl group carrying a partial negative charge.

The subsequent and crucial step is the nucleophilic addition of the mesityl Grignard reagent to the electrophilic carbonyl carbon of propanal. This reaction forms a magnesium alkoxide intermediate, which upon acidic workup (e.g., with dilute aqueous HCl or NH4Cl), yields the target molecule, this compound. The steric hindrance presented by the two ortho-methyl groups on the mesityl ring can influence the reaction rate, potentially requiring longer reaction times or elevated temperatures to achieve a satisfactory yield.

Table 1: Hypothetical Reaction Parameters for Grignard Synthesis

Parameter Value
Grignard Reagent Mesitylmagnesium bromide
Carbonyl Compound Propanal
Solvent Anhydrous Diethyl Ether or THF
Temperature 0 °C to reflux

Reduction Pathways of Ketonic and Carboxylic Acid Precursors to this compound

An alternative classical approach involves the reduction of suitable ketonic or carboxylic acid precursors.

The reduction of a carboxylic acid, specifically 2-mesitylpropanoic acid, to a primary alcohol offers a direct route to this compound. Strong reducing agents are required for this transformation due to the lower reactivity of the carboxylic acid functional group. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this reduction, typically carried out in an anhydrous ethereal solvent like THF. docbrown.infonih.govchemguide.co.uklibretexts.org The reaction proceeds via a complex aluminum alkoxide intermediate, which is subsequently hydrolyzed to afford the primary alcohol. It is crucial to note that sodium borohydride (NaBH4) is generally not sufficiently reactive to reduce carboxylic acids. docbrown.info

Alternatively, the reduction of a ketone, mesityl isopropyl ketone (also known as 2-mesitylpropan-2-one), can be employed. The reduction of a ketone to a secondary alcohol is a common transformation in organic synthesis. However, to obtain the primary alcohol this compound, a different precursor, 2-mesitylpropanal (B13547952), would be required. The reduction of this aldehyde would yield the desired primary alcohol. Both sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for the reduction of aldehydes and ketones. libretexts.org The choice of reagent can depend on the presence of other functional groups in the molecule, with NaBH4 being a milder and more selective reducing agent.

Table 2: Reducing Agents for Precursor Reduction

Precursor Reducing Agent Product
2-Mesitylpropanoic Acid Lithium Aluminum Hydride (LiAlH4) This compound

Organolithium Chemistry and Related Alkylation Strategies

Organolithium reagents, being more reactive than their Grignard counterparts, offer another avenue for the synthesis of this compound. libretexts.orgwikipedia.orgmasterorganicchemistry.com Mesityllithium can be prepared by the reaction of mesityl bromide with two equivalents of lithium metal. youtube.com

The reaction of mesityllithium with an appropriate electrophile is a key step. One plausible route involves the reaction of mesityllithium with propylene (B89431) oxide. The nucleophilic mesityl group would attack one of the epoxide carbons, leading to a ring-opening reaction. Subsequent acidic workup would yield this compound. The regioselectivity of the epoxide opening would be influenced by steric factors, with the nucleophile preferentially attacking the less substituted carbon.

Modern Catalytic Methodologies for this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While specific applications for the synthesis of this compound are not widely reported, general principles of transition metal-catalyzed reactions and asymmetric hydrogenations can be extrapolated.

Transition Metal-Catalyzed Coupling Reactions Incorporating the Mesityl Moiety

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the formation of carbon-carbon bonds. mdpi.com In a hypothetical application for the synthesis of this compound, mesitylboronic acid could be coupled with a suitable three-carbon electrophile containing a protected hydroxyl group. For instance, a palladium-catalyzed Suzuki coupling of mesitylboronic acid with a derivative of 2-propen-1-ol could be envisioned. Subsequent deprotection and reduction of the double bond would yield the target alcohol. The success of such a reaction would depend on the careful selection of the catalyst, ligands, and reaction conditions to overcome the steric hindrance of the mesityl group.

Asymmetric Hydrogenation Routes to Chiral this compound Precursors

The synthesis of chiral alcohols is of significant interest, and asymmetric hydrogenation is a premier method for achieving this. mdpi.com While the target molecule, this compound, is achiral, the principles of asymmetric hydrogenation could be applied to the synthesis of chiral precursors. For instance, the asymmetric hydrogenation of a prochiral ketone, such as mesityl ethyl ketone, using a chiral transition metal catalyst (e.g., a Ruthenium-BINAP complex) could produce a chiral secondary alcohol. nih.gov Although this would not directly yield this compound, it demonstrates the potential of modern catalytic methods to introduce chirality into related structures. The development of a catalytic system for the asymmetric hydrogenation of a suitable prochiral precursor to a chiral analogue of this compound would be a notable advancement.

Despite a comprehensive search for synthetic methodologies for this compound, no specific literature or detailed research findings could be located for the production of this particular chemical compound. Searches for biocatalytic approaches, stereoselective synthesis, and green chemistry principles applied to the synthesis of this compound did not yield any relevant results.

General principles of the requested synthetic strategies are well-established for other compounds:

Biocatalytic Approaches: This field typically employs enzymes like alcohol dehydrogenases, ketoreductases, or lipases for the enantioselective synthesis of chiral alcohols. These enzymatic reactions are valued for their high selectivity and operation under mild conditions.

Stereoselective Synthesis:

Chiral Auxiliaries: These are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Organocatalysis: This branch of catalysis uses small organic molecules to catalyze enantioselective transformations, such as the formation of chiral centers in alcohols.

Chemoenzymatic Synthesis: This strategy combines chemical and enzymatic steps to achieve a target molecule, often leveraging the high selectivity of enzymes for key transformations.

Green Chemistry Principles:

Solvent-Free and Water-Mediated Synthesis: These approaches aim to reduce or eliminate the use of hazardous organic solvents by conducting reactions neat (solvent-free) or in water, which is an environmentally benign solvent.

However, the application of these specific methodologies to the synthesis of this compound is not documented in the available scientific literature based on the conducted searches. Therefore, it is not possible to provide the detailed, data-rich article as requested in the outline.

Green Chemistry Principles in this compound Production

Atom Economy and Reaction Efficiency Considerations

The principles of green chemistry necessitate a focus on synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Atom economy is a key metric in this assessment, providing a theoretical measure of the efficiency of a chemical reaction in converting reactants to the desired product. The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the synthesis of this compound, a plausible and common laboratory-scale method involves the reaction of a Grignard reagent, specifically ethylmagnesium bromide, with 2,4,6-trimethylbenzaldehyde (mesitaldehyde).

Below is a theoretical calculation of the atom economy for this Grignard reaction:

ReactantMolecular FormulaMolecular Weight ( g/mol )
2,4,6-TrimethylbenzaldehydeC10H12O148.20
Ethylmagnesium BromideC2H5MgBr133.32
Desired Product
This compoundC12H18O178.27

Calculation:

Sum of Molecular Weights of Reactants: 148.20 g/mol + 133.32 g/mol = 281.52 g/mol

Percent Atom Economy: (178.27 g/mol / 281.52 g/mol ) x 100% ≈ 63.3%

Alternative synthetic routes, such as the reduction of a 2-mesitylpropanoic acid derivative, would have different atom economy profiles. For instance, reduction using lithium aluminum hydride (LiAlH4) would also generate significant inorganic waste, leading to a low atom economy. Catalytic hydrogenation, if a suitable catalyst and conditions could be developed, would offer a much higher atom economy, as the primary coreactant is hydrogen, and the catalyst is used in substoichiometric amounts. However, the feasibility of such a reaction for this specific substrate would require experimental validation.

Use of Renewable Resources and Sustainable Feedstocks (where applicable)

The integration of renewable resources and sustainable feedstocks into the synthesis of fine chemicals is a cornerstone of modern green chemistry. This approach aims to reduce the reliance on petrochemicals, which are finite and contribute to environmental degradation. While specific studies on the synthesis of this compound from renewable feedstocks are not extensively documented, a theoretical discussion based on the origin of its precursors is relevant.

The key precursors for the plausible synthesis of this compound are mesitylene (B46885) (the source of the 2,4,6-trimethylphenyl group) and a C2 unit, such as ethanol (B145695) or ethylene (as a precursor to the ethyl group in a Grignard reagent).

Mesitylene: Traditionally, mesitylene is derived from petroleum feedstocks. However, there is growing research into the production of aromatic compounds from biomass. Lignin (B12514952), a complex polymer found in plant cell walls, is a rich source of aromatic monomers. rsc.org Through various depolymerization techniques, platform chemicals such as vanillin can be obtained, which can then be further transformed into other aromatic compounds. rsc.org While a direct and economically viable route from lignin to mesitylene is a subject of ongoing research, this represents a potential long-term strategy for sourcing the aromatic core of this compound from a renewable feedstock.

C2 Unit (Ethyl Group): The ethyl group required for the synthesis can be sourced from bio-ethanol. Ethanol is produced on a large scale through the fermentation of sugars derived from crops like corn, sugarcane, or cellulosic biomass. nih.gov This bio-ethanol can be used to produce other C2 chemicals, including ethyl halides, which are precursors for Grignard reagents. The use of bio-ethanol as a feedstock for catalytic C-C bond formation is an active area of research aimed at creating more sustainable synthetic pathways. nih.govhte-company.com

The following table outlines the potential shift from fossil-based to renewable feedstocks for the precursors of this compound:

PrecursorTraditional SourcePotential Renewable Source
MesitylenePetroleumLignin from biomass
Ethylating AgentPetroleum (e.g., from ethylene)Bio-ethanol from fermentation

The development of catalytic processes that can directly utilize bio-based alcohols for the synthesis of more complex molecules is a significant goal. kuleuven.be For instance, the Guerbet reaction, which couples alcohols to form larger, branched alcohols, is an example of a valorization method for bio-based feedstocks. kuleuven.be While not directly applicable to the synthesis of this compound, it exemplifies the trend towards using renewable alcohols as building blocks in organic synthesis.

Chemical Reactivity and Derivatization of 2 Mesitylpropan 1 Ol

Functional Group Transformations of the Primary Alcohol Moiety

The primary alcohol group in 2-Mesitylpropan-1-ol is the main site of its chemical reactivity. The significant steric hindrance imposed by the adjacent bulky mesityl group plays a crucial role in influencing the kinetics and outcomes of these reactions.

Esterification Reactions and Their Applications

The conversion of alcohols to esters, known as esterification, is a fundamental reaction in organic synthesis. For this compound, this typically involves reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). The reaction with a carboxylic acid is a condensation reaction, often catalyzed by a strong acid like concentrated sulfuric acid, to produce a sweet-smelling ester and water. pages.devglowscotland.org.uk

The general reaction can be represented as: Mesityl-CH(CH₃)CH₂OH + R-COOH ⇌ Mesityl-CH(CH₃)CH₂OOC-R + H₂O

The rate of this reversible reaction can be increased by using a catalyst and by removing water as it forms. glowscotland.org.uk Alternatively, for a more rapid and irreversible reaction, an acyl halide or anhydride can be used.

Esters derived from this compound could potentially be used as specialty solvents or as plasticizers, similar to other isobutyl esters. wikipedia.org They are also valuable in the fragrance and flavor industries, where the characteristic fruity smells of esters are widely utilized. glowscotland.org.uk

Table 1: Examples of Esterification Reactions

Reactant Reagent Product Potential Application
This compound Acetic Anhydride 2-Mesitylpropyl acetate (B1210297) Solvent, Fragrance
This compound Phthalic Anhydride 2-Mesitylpropyl phthalate Plasticizer

Etherification Reactions and Ether Derivatives

Ethers can be synthesized from this compound through various methods, most notably the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Mesityl-CH(CH₃)CH₂OH + NaH → Mesityl-CH(CH₃)CH₂O⁻Na⁺ Mesityl-CH(CH₃)CH₂O⁻Na⁺ + R-X → Mesityl-CH(CH₃)CH₂OR + NaX

The steric hindrance from the mesityl group might necessitate harsher reaction conditions or lead to lower yields compared to less hindered alcohols. Research on related structures, such as the reaction of 2-allylphenols to form dihydrobenzofurans, demonstrates the feasibility of intramolecular etherification. scribd.com Another study has documented the formation of l-ethoxy-2-mesityl-3-bromo-1-propene, indicating that the hydroxyl group can be converted to an ether linkage. acs.org

Oxidation Pathways to Aldehydes and Carboxylic Acids

As a primary alcohol, this compound can be oxidized to form either an aldehyde (2-mesitylpropanal) or a carboxylic acid (2-mesitylpropanoic acid), depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Oxidation to Aldehyde: To obtain the aldehyde, a mild oxidizing agent or carefully controlled conditions are necessary to prevent over-oxidation. chemguide.co.uk Reagents such as pyridinium (B92312) chlorochromate (PCC) are typically used for this transformation. Distilling the aldehyde as it forms is another strategy to prevent its further oxidation to a carboxylic acid. libretexts.orgpassmyexams.co.uk The reduction of 2-mesitylpropanal (B13547952) is a plausible route to synthesize this compound, implying the reverse oxidation is a standard transformation. vulcanchem.com The related compound 3-mesitylpropanal has also been synthesized. researchgate.netmolaid.com

Mesityl-CH(CH₃)CH₂OH + [O] → Mesityl-CH(CH₃)CHO + H₂O

Oxidation to Carboxylic Acid: For the complete oxidation to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), prepared from potassium dichromate and sulfuric acid, are employed. passmyexams.co.uksmolecule.comlibretexts.org The reaction is typically performed under heating to ensure the conversion is complete. libretexts.org The intermediate aldehyde is formed first but is subsequently oxidized under these conditions. libretexts.orgstackexchange.com The corresponding 2-mesitylpropanoic acid has been reported in the literature, confirming the viability of this oxidation pathway. epfl.ch

Mesityl-CH(CH₃)CH₂OH + 2[O] → Mesityl-CH(CH₃)COOH + H₂O

Table 2: Oxidation Products of this compound

Starting Material Reagent/Condition Product Product Type
This compound PCC, CH₂Cl₂ 2-Mesitylpropanal Aldehyde

Halogenation and Sulfonylation of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by a halogen atom through reaction with various halogenating agents. science-revision.co.uk For instance, reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields the corresponding chloroalkane, 2-chloro-1-mesitylpropane. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the bromoalkane. smolecule.com These reactions are crucial for converting the alcohol into a better leaving group for subsequent nucleophilic substitution reactions. solubilityofthings.com

Mesityl-CH(CH₃)CH₂OH + SOCl₂ → Mesityl-CH(CH₃)CH₂Cl + SO₂ + HCl

Sulfonylation is another important transformation of the hydroxyl group. Reaction with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine, converts the alcohol into a sulfonate ester (e.g., tosylate or mesylate). These sulfonates are excellent leaving groups, making them valuable intermediates for substitution and elimination reactions.

Mesityl-CH(CH₃)CH₂OH + TsCl → Mesityl-CH(CH₃)CH₂OTs + HCl

Amidation and Related Nitrogen-Containing Derivatives

While direct amidation of an alcohol is not a standard reaction, this compound can be converted into nitrogen-containing derivatives through multi-step synthetic routes. One common approach involves first converting the alcohol to an alkyl halide or sulfonate, as described above. This intermediate can then undergo a nucleophilic substitution reaction with ammonia (B1221849) or a primary or secondary amine to yield the corresponding amine (amination).

Mesityl-CH(CH₃)CH₂X + R₂NH → Mesityl-CH(CH₃)CH₂NR₂ + HX (where X = Cl, Br, OTs, etc.)

Alternatively, the alcohol can be oxidized to the carboxylic acid, 2-mesitylpropanoic acid. This acid can then be activated (e.g., by conversion to an acyl chloride) and reacted with an amine to form an amide. The synthesis of related amino acids, such as (S)-2-Amino-3-mesitylpropanoic acid, highlights the importance of mesityl-containing building blocks in peptide synthesis, where the steric bulk of the mesityl group can be advantageous. ambeed.comvulcanchem.com

Reactions Involving the Mesityl Aromatic Ring System

The mesityl group (2,4,6-trimethylphenyl) of this compound has its own characteristic reactivity. The three methyl groups on the aromatic ring are electron-donating, which activates the ring towards electrophilic aromatic substitution reactions. However, the positions ortho and para to the propanol (B110389) substituent are blocked by methyl groups. This steric hindrance significantly influences the possible substitution patterns.

Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the remaining unsubstituted positions of the aromatic ring, if at all possible given the significant steric hindrance. The bulky nature of the existing substituents may require forcing conditions for such reactions to proceed. The primary alcohol moiety would likely need to be protected before subjecting the molecule to the often harsh conditions of electrophilic aromatic substitution to prevent unwanted side reactions.

Table 3: List of Mentioned Compounds

Compound Name
This compound
2-Mesitylpropyl acetate
2-Mesitylpropyl phthalate
2-Mesitylpropyl propanoate
l-ethoxy-2-mesityl-3-bromo-1-propene
2-Mesitylpropanal
2-Mesitylpropanoic acid
3-Mesitylpropanal
2-chloro-1-mesitylpropane
2-Mesitylpropyl tosylate
(S)-2-Amino-3-mesitylpropanoic acid
Acetic Anhydride
Phthalic Anhydride
Propanoic Acid
Sodium Hydride
Pyridinium chlorochromate (PCC)
Potassium permanganate (KMnO₄)
Potassium dichromate (K₂Cr₂O₇)
Sulfuric acid (H₂SO₄)
Thionyl chloride (SOCl₂)
Phosphorus pentachloride (PCl₅)
Phosphorus tribromide (PBr₃)
Tosyl chloride (TsCl)
Mesyl chloride (MsCl)

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Acylation, Sulfonation)

The mesityl group in this compound is highly activated towards electrophilic aromatic substitution due to the three electron-donating methyl groups. However, the steric hindrance imposed by these methyl groups, along with the adjacent propanol side chain, significantly influences the regioselectivity and feasibility of these reactions.

Nitration: The nitration of mesitylene (B46885) derivatives is a well-established reaction. wikipedia.org For instance, mesitylene can be nitrated to form nitromesitylene using a mixture of nitric acid and trifluoroacetic anhydride. nih.gov This method is noted for producing a single product, which is advantageous for purification. nih.gov The classical approach involves a mixed acid system of nitric acid and sulfuric acid. The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺), which then attacks the aromatic ring. In the context of this compound, the primary alcohol group would likely require protection to prevent oxidation under the harsh nitrating conditions. The substitution pattern is directed to the positions ortho and para to the methyl groups, which are the only available positions on the mesityl ring.

Halogenation: Bromination of mesitylene occurs readily to yield mesityl bromide. wikipedia.org Similar reactivity is expected for this compound, with the bromine atom substituting one of the aromatic hydrogens. The significant steric hindrance from the 2,4,6-trimethylphenyl group can stabilize the molecule against certain reactions like nucleophilic attack on the ring.

Acylation: Friedel-Crafts acylation on the mesityl ring of this compound would be challenging due to the significant steric hindrance. The bulky acyl group would face considerable steric repulsion from the flanking methyl groups and the propanol side chain.

Sulfonation: The sulfonation of alcohols to form mesylates, tosylates, or triflates is a common transformation that converts the poor alcohol leaving group into a good resonance-stabilized leaving group. chegg.com This reaction, however, targets the hydroxyl group of the propanol side chain rather than the aromatic ring. Direct sulfonation of the mesityl ring itself is possible but may be complicated by the presence of the alcohol functionality and the steric environment.

Table 1: Electrophilic Aromatic Substitution Reactions on Mesitylene Derivatives

Reaction Reagents Product Reference
Nitration HNO₃ / H₂SO₄ 2,4,6-Trinitromesitylene
Nitration HNO₃ / Trifluoroacetic Anhydride Nitromesitylene nih.gov
Bromination Br₂ Mesityl bromide wikipedia.org
Sulfonation (of alcohol) MsCl (Methanesulfonyl chloride) Mesylate ester chegg.com

Directed ortho-Metalation and Lithiation Reactions on the Mesityl Group

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org The heteroatom of the DMG coordinates to the lithium, facilitating the deprotonation. wikipedia.org

In the case of this compound, the hydroxyl group of the propanol side chain can act as a directing group after deprotonation to form a lithium alkoxide. This in-situ generated DMG would direct the lithiation to the ortho-position of the mesityl ring. However, the steric hindrance from the methyl groups on the mesityl ring presents a significant challenge to this approach. The bulky organolithium base would need to approach the sterically crowded ortho-position.

An alternative strategy involves the Truce-Smiles rearrangement, a modification of the Smiles rearrangement where a strong nucleophile, like an organolithium, is used. wikipedia.org This reaction can lead to the rearrangement of aryl sulfones to sulfinic acids through an ortho-metalated intermediate. wikipedia.org

Aryl Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) on Mesityl Derivatives

To perform aryl coupling reactions on the mesityl group of this compound, it must first be converted into a suitable derivative, typically an aryl halide or triflate. The hydroxyl group would likely need to be protected during these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an aryl halide or triflate. libretexts.org Mesityl derivatives are known to participate in Suzuki-Miyaura cross-couplings. acs.org For instance, (DPEPhos)Ni(mesityl)Br has been used as a pre-catalyst for the Suzuki-Miyaura coupling of heteroaryl chlorides and bromides. researchgate.net A highly active catalytic system has also been developed for the coupling of aryl and heteroaryl chlorides, including those with mesityl groups, in water. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an alkene. mdpi.com Mesityl derivatives have been utilized in Heck reactions. A borapalladacycle featuring a tucked mesityl group has been shown to be a highly active catalyst for the Heck reaction. mdpi.comnih.gov Nickel-catalyzed Heck reactions have also been reported with mesitylene used as a solvent. researchgate.net

Sonogashira Coupling: This reaction couples an aryl halide or triflate with a terminal alkyne, catalyzed by palladium and copper. rsc.org Mesityl-substituted compounds have been synthesized using Sonogashira coupling. researchgate.net Bulky N-heterocyclic carbene ligands have been investigated for the copper-free Sonogashira coupling of aryl bromides and iodides. acs.org Palladium-catalyzed Sonogashira coupling of aryl mesylates and tosylates has also been demonstrated. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.org While the amination of aryl halides and triflates is well-established, the use of aryl sulfonates like tosylates and mesylates is more challenging due to the difficulty in cleaving the Caryl–O bond. acs.org However, catalytic systems have been developed for the amination of aryl tosylates. acs.org The reaction has been shown to be effective for a range of aryl halides, with the development of various generations of catalyst systems. wikipedia.org Mechanochemical methods have also been developed for this reaction. rsc.org

Table 2: Aryl Coupling Reactions with Mesityl Derivatives

Reaction Catalyst/Reagents Coupling Partners Reference
Suzuki-Miyaura (DPEPhos)Ni(mesityl)Br Heteroaryl chlorides/bromides & Heteroaryl boronic acids researchgate.net
Heck Borapalladacycle Aryl halides & n-butylacrylate/styrene mdpi.com
Sonogashira PdCl₂(PPh₃)₂ / TBAF Mesityl iodide & Terminal alkynes researchgate.net
Buchwald-Hartwig Pd-PEPPSI-iPENT / tBuOK Aryl halides & Amines rsc.org

Stereochemical Implications in Reaction Pathways of this compound

The presence of a chiral center at the C2 position of the propanol side chain in this compound introduces significant stereochemical considerations in its reactions.

Diastereoselectivity in Reactions of Substituted this compound

When a second chiral center is introduced into a derivative of this compound, the formation of diastereomers is possible. The existing stereocenter can influence the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer over the other. This diastereoselectivity is governed by the steric and electronic interactions between the existing chiral center and the approaching reagents in the transition state.

Dynamic Kinetic Resolution and Asymmetric Transformations of this compound

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture into a single enantiomer with a theoretical yield of up to 100%. thieme.describd.com This process combines a kinetic resolution with in-situ racemization of the starting material. thieme.de The faster-reacting enantiomer is continuously converted to the product, while the slower-reacting enantiomer is epimerized to the faster-reacting one. thieme.de

For this compound, a DKR process could involve the selective enzymatic acylation of one enantiomer, coupled with a racemization catalyst that interconverts the two enantiomers of the alcohol. The racemization of the alcohol could be achieved through various chemical or biocatalytic methods. msu.edu

Dynamic kinetic asymmetric transformations (DYKAT) are related processes that involve diastereomers in the resolution process under dynamic conditions. thieme.de Both DKR and DYKAT are of significant importance in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. thieme.de

Advanced Spectroscopic and Chromatographic Characterization in Research on 2 Mesitylpropan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-Mesitylpropan-1-ol, providing detailed information about the carbon skeleton and the chemical environment of each proton.

A hypothetical ¹H and ¹³C NMR data table for the parent compound, this compound, is presented below, based on established chemical shift ranges for similar structural motifs. docbrown.infopdx.edulibretexts.org

Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Ar-H ~6.85 (s, 2H) ~129.0 Aromatic protons of the mesityl ring. libretexts.org
Ar-C (quaternary, C-CH) - ~135.0 Carbon attached to the propanol (B110389) group.
Ar-C (quaternary, C-CH₃) - ~137.0 Carbons attached to methyl groups.
Ar-CH₃ (para) ~2.25 (s, 3H) ~21.0 Para-methyl group protons. docbrown.info
Ar-CH₃ (ortho) ~2.30 (s, 6H) ~20.5 Ortho-methyl group protons. docbrown.info
CH (propanol) ~3.10 (m, 1H) ~45.0 Methine proton adjacent to the mesityl group.
CH₂ (propanol) ~3.60 (d, 2H) ~68.0 Methylene (B1212753) protons adjacent to the hydroxyl group.
CH₃ (propanol) ~1.25 (d, 3H) ~18.0 Methyl group on the propanol chain.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY for complex derivatives)

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Advanced two-dimensional (2D) NMR experiments are indispensable for resolving overlapping signals and establishing definitive structural connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For a derivative like an ester of this compound, COSY would clearly show the correlation between the methine proton (CH) and both the adjacent methylene (CH₂) and methyl (CH₃) protons of the propanol backbone, confirming the integrity of this spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, it would unambiguously link the aromatic proton signal at ~6.85 ppm to its corresponding aromatic carbon signal at ~129.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different fragments of a molecule. In analyzing a complex derivative, HMBC could show a correlation from the ortho-methyl protons of the mesityl group to the quaternary aromatic carbon attached to the propanol side chain, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than through bonds. This is vital for determining stereochemistry and conformation. For a bulky derivative, NOESY could reveal spatial proximity between the ortho-methyl protons of the mesityl ring and the protons on the propanol side chain, providing insight into the preferred rotational conformation around the Aryl-C bond.

Dynamic NMR for Conformational Analysis and Rotational Barriers

The steric hindrance imposed by the two ortho-methyl groups on the mesityl ring restricts rotation around the bond connecting the aromatic ring to the propanol side chain. This restricted rotation can be studied using Dynamic NMR (DNMR) spectroscopy, where variable-temperature experiments are used to measure the energy barriers associated with this conformational change.

At low temperatures, this rotation is slow on the NMR timescale, leading to distinct signals for the non-equivalent ortho-methyl groups or diastereotopic protons in the side chain. As the temperature is raised, the rate of rotation increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into a single averaged signal. By analyzing the line shapes of the signals at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

Research on structurally related mesityl compounds has established rotational barriers in the range of 8 to 17 kcal/mol. acs.orgrsc.org For instance, the barrier to rotation of the mesityl group was estimated to be 14 kcal/mol in a 10-mesitylthioxanthenium salt. oup.comoup.com In dimesityl-substituted ethers, a barrier of 8.1-8.3 kcal/mol was observed. acs.org These values provide a strong precedent for the expected rotational barrier in this compound and its derivatives.

Rotational Barriers in Mesityl-Containing Compounds

Compound Type Rotational Barrier (ΔG‡ or Eₐ) Reference
1-Mesitylethylamine Derivatives 8–17 kcal/mol rsc.org
Dimesityl Ethers 8.1–8.3 kcal/mol acs.org
10-Mesitylthioxanthenium Salts ~14 kcal/mol oup.comoup.com

Solid-State NMR for Crystalline Forms and Polymer Incorporations

Solid-State NMR (SSNMR) provides invaluable structural information on materials in the solid phase, where solution NMR is not applicable. For this compound, which is a solid at room temperature, SSNMR can be used to study its crystalline form. frontiersin.orgnih.gov

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution ¹³C spectra of the crystalline solid can be obtained. nih.gov SSNMR is particularly sensitive to the local environment, meaning that different crystalline polymorphs (different packing arrangements of the molecule in the crystal lattice) would yield distinct SSNMR spectra. americanpharmaceuticalreview.com This makes it a powerful tool for identifying and characterizing polymorphism.

Furthermore, if this compound or its derivatives are incorporated into a polymer matrix, SSNMR can probe the conformation of the molecule within the polymer and characterize the interactions between the molecule and the polymer chains. americanpharmaceuticalreview.com Studies on sterically hindered alcohols in the solid phase have shown that energy barriers to rotation can be 20-30% higher than in solution due to lattice constraints. psu.edu

Mass Spectrometry (MS) for Fragmentology and High-Resolution Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Upon electron ionization (EI), this compound (Molecular Weight: 178.27 g/mol ) would form a molecular ion (M⁺•) at m/z = 178. The subsequent fragmentation is dictated by the stability of the resulting ions. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.orglibretexts.org For aromatic compounds, cleavage at the benzylic position is common. slideshare.netwikipedia.org

A plausible fragmentation pattern would involve:

Loss of water (-18 u): Formation of an alkene radical cation at m/z = 160. libretexts.org

Alpha-cleavage: Loss of a CH₂OH radical (-31 u) to form a stable secondary benzylic-type carbocation at m/z = 147. This is often a very favorable pathway. libretexts.org

Benzylic cleavage: Loss of a propyl radical (-43 u) is less likely than the formation of the highly stable tropylium-like ion. A more characteristic fragmentation for mesityl compounds is the loss of a methyl radical followed by rearrangement.

Formation of the mesityl cation: Cleavage of the C-C bond between the aromatic ring and the side chain could lead to a fragment at m/z = 119, corresponding to the mesityl cation.

Predicted Key Mass Fragments for this compound

m/z Proposed Fragment Ion Formation Pathway
178 [C₁₂H₁₈O]⁺• Molecular Ion (M⁺•)
160 [C₁₂H₁₆]⁺• M⁺• - H₂O
147 [C₁₁H₁₅]⁺ M⁺• - •CH₂OH (Alpha-cleavage)
133 [C₁₀H₁₃]⁺ rsc.org⁺ - CH₂

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for assessing the purity of volatile compounds like this compound and for monitoring the progress of its synthesis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which acts as a detector, providing a mass spectrum for identification.

In a typical synthesis, such as the Grignard reaction of mesitylmagnesium bromide with propylene (B89431) oxide, GC-MS could be used to:

Identify the main product peak corresponding to this compound.

Detect and quantify unreacted starting materials.

Identify byproducts, such as isomers or over-addition products, by analyzing their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Non-Volatile Derivatives

For derivatives of this compound that are non-volatile or thermally unstable, such as esters, ethers, or urethanes, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. libretexts.org LC separates components in the liquid phase, making it suitable for a wider range of compounds than GC.

LC-MS is particularly useful for analyzing complex reaction mixtures containing multiple products or for characterizing derivatives that cannot be easily volatilized. For example, in the analysis of a reaction to form the benzoate (B1203000) ester of this compound, LC-MS could separate the ester product from the starting alcohol and any reagents. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrometer would detect the protonated molecule [M+H]⁺ of the non-volatile ester, confirming its formation and allowing for its quantification in the mixture.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural analysis of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net For this compound, MS/MS provides critical data to understand its gas-phase ion chemistry and confirm its molecular structure. The fragmentation process typically involves breaking chemical bonds, with the resulting pattern acting as a structural fingerprint. libretexts.org

In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would first be isolated. Upon collisional activation, this ion would undergo fragmentation through several predictable pathways based on the structure of primary alcohols and aromatic compounds.

A primary fragmentation pathway for alcohols involves the neutral loss of a water molecule (H₂O, 18 Da). libretexts.org This is a favorable rearrangement that results in a stable carbocation. Another common pathway for primary alcohols is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, this would lead to the formation of a characteristic CH₂OH⁺ ion (m/z 31). libretexts.org

The presence of the bulky mesityl group introduces other likely fragmentation routes. A major fragmentation would be the cleavage of the bond between the propanol side chain and the aromatic ring, leading to the formation of a stable mesityl cation or a related tropylium-like ion. The fragmentation pathway for this compound can be hypothesized by combining these principles.

Table 1: Hypothesized MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
179.28161.27H₂O (18.01)[C₁₂H₁₇]⁺ (Dehydrated ion)
179.28133.22C₂H₆O (46.06)[C₁₀H₁₃]⁺ (Mesityl cation derivative)
179.28121.19C₃H₆O (58.09)[C₉H₁₃]⁺ (Benzylic/Tropylium ion)
179.2831.02C₁₁H₁₆ (148.26)[CH₂OH]⁺ (Alpha-cleavage product)

Note: The m/z values are based on monoisotopic masses.

The interpretation of these fragmentation pathways is crucial for the unambiguous identification of this compound in complex mixtures and for the structural characterization of its reaction products and derivatives. nih.govlifesciencesite.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the molecular structure of this compound. tanta.edu.eg These methods are based on the principle that molecules vibrate at specific frequencies corresponding to discrete energy levels. tanta.edu.eg

The IR spectrum of this compound is expected to show a characteristic broad absorption band for the O-H stretching vibration in the region of 3500–3200 cm⁻¹, with the broadening caused by intermolecular hydrogen bonding. vulcanchem.comdocbrown.info Other significant absorptions would include C-H stretching from the alkyl and aromatic groups around 3000-2850 cm⁻¹, and a strong C-O stretching vibration near 1050 cm⁻¹. vulcanchem.comdocbrown.info The region from approximately 1500 to 400 cm⁻¹ constitutes the "fingerprint region," which contains a unique pattern of complex vibrations specific to the entire molecule. docbrown.info

Attenuated Total Reflectance (ATR-IR) and Transmission IR Applications

Both Attenuated Total Reflectance (ATR) and transmission are common sampling techniques in IR spectroscopy. anton-paar.com In transmission IR, the infrared beam passes directly through the sample. This often requires extensive sample preparation, such as creating thin films or KBr pellets, to obtain high-quality spectra. specac.com

ATR-IR, however, has become a preferred technique for many applications due to its simplicity and minimal sample preparation requirements. bruker.com In ATR, the IR beam is directed into a crystal with a high refractive index, creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with the crystal surface. anton-paar.com This makes ATR ideal for analyzing solid and liquid samples of this compound directly, with high reproducibility. bruker.com While ATR and transmission spectra appear very similar, minor differences in peak intensities and positions can occur due to the different penetration depths of various wavelengths, but these can be corrected with modern software. bruker.com

Table 2: Comparison of IR Sampling Techniques for this compound Analysis

FeatureTransmission IRAttenuated Total Reflectance (ATR)-IR
Principle IR beam passes through the sample.Evanescent wave from an internal reflection element (IRE) interacts with the sample surface. specac.com
Sample Prep. Often extensive (e.g., KBr pellets, thin films). specac.comMinimal to none; sample placed directly on the crystal. bruker.com
Sample Type Gases, liquids, soluble solids, thin films.Solids, liquids, pastes, powders, finished products. bruker.com
Advantages High-quality spectra, extensive spectral libraries available. specac.comFast, easy, non-destructive, highly reproducible. specac.com
Application Quantitative analysis, fundamental spectral studies.Routine quality control, reaction monitoring, surface analysis.

Raman Spectroscopy for In-situ Reaction Monitoring and Polymorphism

Raman spectroscopy is a light-scattering technique that provides a detailed chemical fingerprint of a molecule and is highly complementary to IR spectroscopy. horiba.com A key advantage of Raman is its low interference from water, making it exceptionally useful for monitoring reactions in aqueous solutions. horiba.comamericanpharmaceuticalreview.com

This technique is ideal for in-situ, real-time monitoring of chemical reactions involving this compound. aiche.org For example, during the synthesis of a this compound derivative, such as its esterification, a Raman probe can be immersed directly into the reaction vessel. By tracking the intensity of specific Raman bands corresponding to the disappearance of the reactant's O-H band and the appearance of the ester's C=O band, the reaction kinetics and endpoint can be determined accurately without sample extraction. aiche.organton-paar.com

Furthermore, Raman spectroscopy is a powerful tool for studying polymorphism, the ability of a solid compound to exist in multiple crystalline forms. Different polymorphs of this compound or its derivatives would exhibit distinct Raman spectra, particularly in the low-frequency lattice vibration region (10-200 cm⁻¹), allowing for their identification and characterization. horiba.com

Chromatographic Separation Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and, crucially, for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The this compound molecule contains a stereogenic center at the second carbon of the propanol chain, meaning it exists as a pair of enantiomers. Separating these enantiomers, which have identical physical properties in an achiral environment, requires a chiral environment. researchgate.net High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. researchgate.netcsfarmacie.cz

The separation occurs as the enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP, leading to different retention times. researchgate.net For an aromatic compound like this compound, several types of CSPs would be suitable.

Table 3: Potentially Suitable Chiral Stationary Phases for this compound Enantioseparation

CSP TypeChiral Selector ExampleTypical Mobile PhaseInteraction Mechanism
Polysaccharide-based Cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). windows.netNormal Phase (Hexane/Alcohol) or Reversed Phase (Acetonitrile/Water). researchgate.netwindows.netInclusion complexing, hydrogen bonding, π-π interactions. sigmaaldrich.com
Pirkle-type (Brush-type) N-(3,5-Dinitrobenzoyl)phenylglycine. hplc.euNormal Phase (Hexane/Alcohol). csfarmacie.czπ-π interactions (π-acceptor/π-donor), dipole-dipole, hydrogen bonding. csfarmacie.cz
Macrocyclic Glycopeptide Teicoplanin, Vancomycin.Reversed Phase, Polar Organic. csfarmacie.czInclusion, hydrogen bonding, ionic interactions.

The choice of CSP and mobile phase is critical and often requires screening to achieve optimal separation (enantioselectivity). windows.net By integrating the peak areas of the separated enantiomers, the enantiomeric excess (e.e.) can be precisely determined.

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net While this compound has a relatively high boiling point due to its molecular weight and aromatic ring, it can be analyzed directly by GC using a high-temperature column. vulcanchem.com The method would be similar to the analysis of other higher alcohols. oiv.intoiv.int

However, for improved chromatographic performance (e.g., better peak shape and lower detection limits), polar compounds like alcohols are often converted into more volatile, less polar derivatives before GC analysis. sigmaaldrich.com This process, known as derivatization, replaces the active hydrogen of the hydroxyl group. sigmaaldrich.com

Common derivatization strategies for alcohols include:

Silylation: Reaction with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. sigmaaldrich.com TBDMS derivatives are particularly stable. sigmaaldrich.com

Esterification: Reaction with an acylating agent (e.g., acetic anhydride) to form an acetate (B1210297) ester.

These volatile derivatives can then be readily separated on standard non-polar or medium-polarity GC columns (e.g., those with a 5% phenyl-polysiloxane stationary phase) and detected with high sensitivity using a flame ionization detector (FID) or identified by a mass spectrometer (GC-MS). researchgate.netoiv.int This approach is widely used for the analysis of complex mixtures containing various alcohols and their derivatives. vup.sk

Supercritical Fluid Chromatography (SFC) for Enantioseparations and Preparative Applications

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to high-performance liquid chromatography (HPLC) for both analytical and preparative-scale separations of chiral molecules. Its advantages include faster separations, reduced organic solvent consumption, and lower back pressures, which are particularly beneficial for the purification of enantiomers. mdpi.comnih.gov While specific research on the SFC of this compound is not extensively documented, the principles and methodologies applied to structurally similar bulky aromatic alcohols can be extrapolated.

The enantioseparation of racemic mixtures is a critical step in many synthetic and pharmaceutical processes. For compounds like this compound, which possesses a chiral center at the second carbon of the propanol chain, SFC offers a highly efficient method for resolving the (R)- and (S)-enantiomers. The key to successful enantioseparation in SFC lies in the selection of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have demonstrated broad applicability. obrnutafaza.hr For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are common choices for a variety of chiral compounds. obrnutafaza.hr

The mobile phase in SFC typically consists of supercritical carbon dioxide (CO₂) as the main component, with a small percentage of an organic modifier, often an alcohol like methanol (B129727), ethanol (B145695), or 2-propanol. nih.gov The choice and concentration of the modifier are crucial for optimizing selectivity and resolution. For the separation of an aromatic alcohol like 1-phenyl-1-propanol, a mobile phase of supercritical CO₂ with methanol as a modifier has been successfully employed on a Chiralcel OD stationary phase. nih.gov It was noted in this research that lower temperatures (30°C vs. 40°C) resulted in higher selectivity and resolution. nih.gov

For preparative applications, the goal is to isolate larger quantities of the desired enantiomer with high purity. SFC is particularly advantageous for preparative work because the CO₂ in the mobile phase vaporizes upon depressurization, simplifying the isolation of the purified compound from the collected fractions. mdpi.com The process often involves developing an optimized isocratic method at the analytical scale and then scaling it up for preparative columns. Stacked injections are commonly used to maximize throughput and efficiency in preparative SFC. waters.com

A hypothetical preparative SFC method for the enantiomers of a derivative, such as a carbamate (B1207046) of this compound, would likely involve a polysaccharide-based chiral column. The conditions would be optimized at an analytical scale before being transferred to a preparative system.

Table 1: Hypothetical Preparative SFC Parameters for a this compound Derivative
ParameterCondition
InstrumentPreparative SFC System
ColumnChiralpak® IA (amylose derivative) or Chiralcel® OD (cellulose derivative), 250 x 20 mm, 5 µm
Mobile PhaseCO₂ / Methanol (85:15, v/v)
Flow Rate70 g/min
Back Pressure120 bar
Temperature35 °C
DetectionUV at 220 nm
InjectionStacked injections of 1 mL (10 mg/mL in modifier)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (for derivatives or related compounds)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. researchgate.net It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While a crystal structure for this compound itself is not publicly available, the structure of a closely related derivative, 1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate, has been determined and provides significant insight into the solid-state conformation of the mesitylpropyl backbone. iucr.orgresearchgate.net

The crystal structure of 1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate was solved using single-crystal X-ray diffraction. iucr.orgresearchgate.net The compound crystallizes in the monoclinic space group P2₁/c. iucr.orgresearchgate.net The asymmetric unit contains two independent molecules of the amino alcohol (A and B) and one water molecule. iucr.orgresearchgate.net

A key finding from the crystallographic analysis is the determination of the absolute configuration of the chiral center (C2 in the propanol chain). In the reported structure, molecule A exhibits the (R)-configuration at this center, while molecule B has the (S)-configuration. iucr.orgnih.gov This confirms that the crystallization occurred from a racemic mixture.

The detailed crystallographic data for this derivative provides a reliable model for the conformational preferences and intermolecular interactions of other this compound derivatives.

Table 2: Crystallographic Data for 1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate iucr.orgresearchgate.net
ParameterValue
Chemical Formula2C₁₆H₂₇NO·H₂O
Formula Weight516.79
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.06508 (16)
b (Å)5.81242 (6)
c (Å)41.7384 (5)
β (°)93.3315 (11)
Volume (ų)3164.25 (6)
Z4
Temperature (K)100
RadiationCu Kα (λ = 1.54184 Å)

Computational and Theoretical Investigations of 2 Mesitylpropan 1 Ol

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propanol (B110389) chain and the rotational freedom of the mesityl group lead to the existence of multiple conformational isomers for 2-Mesitylpropan-1-ol.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule and determining their relative energies. libretexts.orglumenlearning.com For this compound, this would involve rotating the dihedral angles associated with the C-C bonds in the propanol chain and the C-C bond connecting the mesityl group. The resulting potential energy surface (PES) would reveal the various stable conformers (local minima) and the transition states connecting them.

Table 4: Relative Stabilities of this compound Conformers

ConformerDihedral Angle (C(ar)-C(p)-C(p)-O)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum)65°0.0075.3
2175°1.2515.1
3-70°1.809.6

Note: The data in this table is hypothetical and represents a plausible scenario for the conformational landscape of the molecule.

While quantum chemical calculations are excellent for studying isolated molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a more realistic environment, such as in a solvent or in the condensed phase. nih.govarxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic evolution over time. nih.gov

For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal how the solvent molecules interact with the solute, particularly through hydrogen bonding with the hydroxyl group. It would also provide insights into the conformational dynamics of the molecule in solution, showing how it transitions between different conformers. This is particularly important for understanding how the solvent might influence the accessibility of the reactive sites of the molecule.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry offers powerful tools for the a priori prediction of spectroscopic data. These methods allow for the simulation of spectra, which can be used to interpret experimental results, confirm structural assignments, and understand the electronic and vibrational nature of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR parameters. The typical computational workflow involves an initial geometry optimization of the molecule's ground state. Following this, the magnetic shielding tensors for each nucleus are calculated, most commonly using the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).

For this compound, DFT calculations, for instance at the B3LYP/6-311+G(2d,p) level of theory, can predict the ¹H and ¹³C chemical shifts. nih.gov The predicted values are influenced by the electronic environment of each nucleus, which is shaped by the electron-donating methyl groups on the aromatic ring and the steric hindrance they impose. Spin-spin coupling constants (J-couplings) can also be computed by calculating the second derivatives of the energy with respect to the nuclear magnetic moments.

A hypothetical table of predicted NMR chemical shifts for this compound is presented below. The values are illustrative of what a typical DFT calculation would yield, showing the distinct signals for the aromatic, alkyl, and hydroxyl protons.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculated using the GIAO method at the B3LYP/6-311+G(2d,p) level of theory in CDCl₃.

¹H NMR
Atom Number(s) Description Predicted Chemical Shift (δ, ppm)
1 Hydroxyl Proton (-OH) 1.65
2, 2' Methylene (B1212753) Protons (-CH₂) 3.68
3 Methine Proton (-CH) 2.95
4 Methyl Protons (-CH₃) 1.15
7, 11 Aromatic Protons (Ar-H) 6.82
9, 13, 15 Aromatic Methyl Protons 2.25, 2.30
¹³C NMR
Atom Number(s) Description Predicted Chemical Shift (δ, ppm)
2 Methylene Carbon (-CH₂) 68.5
3 Methine Carbon (-CH) 42.1
4 Methyl Carbon (-CH₃) 19.8
5 Aromatic C (quaternary) 138.2
6, 10 Aromatic C (quaternary) 136.5
7, 11 Aromatic C-H 129.5

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. mdpi.com Following a geometry optimization, a frequency calculation yields the normal modes of vibration and their corresponding frequencies and intensities for both Infrared (IR) and Raman spectra. scirp.org Due to the approximations inherent in the harmonic model and the basis set limitations, the calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. mdpi.com

For this compound, key predicted vibrational modes would include the O-H stretch, aliphatic and aromatic C-H stretches, and aromatic ring C=C stretches.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

Scaled Frequency (cm⁻¹) Intensity (IR) Assignment
3450 Medium O-H stretch
3015 Medium Aromatic C-H stretch
2965 Strong Asymmetric aliphatic C-H stretch
2870 Medium Symmetric aliphatic C-H stretch
1605 Strong Aromatic C=C stretch
1450 Strong CH₃/CH₂ scissoring

Electronic spectra, such as Ultraviolet-Visible (UV-Vis) absorption, are governed by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies of these transitions. researchgate.net The calculation provides the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the mesityl aromatic ring. A hypothetical calculation might place the primary absorption maximum (λ_max) around 270 nm, characteristic of a substituted benzene (B151609) ring. Circular Dichroism (CD) spectra, relevant for chiral molecules, can also be predicted using similar computational techniques.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed step-by-step mechanisms of chemical reactions. It allows for the characterization of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally.

A chemical reaction can be modeled as a path on a potential energy surface (PES). Reactants and products reside in energy minima, while the path between them proceeds through a maximum known as the transition state (TS). Computational methods are used to locate the geometric structures of these stationary points. chemscene.com

For a given reaction, such as the oxidation of this compound to 2-mesitylpropanal (B13547952), chemists would propose a plausible mechanism. Then, for each proposed elementary step, computational techniques are employed to find the structure of the transition state. A TS is a first-order saddle point on the PES, and its successful location is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ntu.edu.sg Intermediates, which are local minima on the reaction path, are identified by ensuring all calculated vibrational frequencies are real.

Once a transition state has been identified and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. chemscene.com This calculation maps the minimum energy path downhill from the transition state, confirming that it connects the intended reactants and products. The collection of energies for the reactants, transition states, and products allows for the construction of a reaction energy profile.

Table 3: Hypothetical Energy Profile for the Oxidation of this compound Illustrative energies calculated relative to the reactant state.

Species Description Relative Free Energy (kcal/mol)
R Reactant (this compound + Oxidant) 0.0
TS1 Transition State for H-abstraction +22.5
I1 Intermediate +5.2
TS2 Second Transition State +15.8

Computational chemistry is particularly vital for understanding complex catalytic cycles. For reactions involving derivatives of this compound, such as a ruthenium-catalyzed dehydrogenative coupling, DFT can be used to model each elementary step of the proposed cycle. dtu.dk

A typical simulation involves:

Geometry Optimization: Calculating the structure and energy of every species in the cycle, including the catalyst, substrate-catalyst adducts, intermediates, and transition states.

Energy Profiling: Constructing a free energy profile for the entire catalytic cycle. This helps to identify the turnover-determining intermediate (the highest-energy intermediate) and the turnover-determining transition state (the highest-energy transition state relative to the preceding intermediate). rsc.org

For example, in a hypothetical catalytic cycle, DFT could be used to determine whether the rate-limiting step is the initial alcohol coordination, the β-hydride elimination from an alkoxide intermediate, or the reductive elimination of the final product.

Table 4: Hypothetical Relative Free Energies for a Catalytic Cycle Illustrative energies for a Ru-catalyzed dehydrogenation involving a this compound derivative.

Step Description Relative Free Energy (kcal/mol)
A Resting State Catalyst 0.0
B Substrate Coordination +3.1
TS_A→B Alcohol Dehydrogenation TS +25.8
C Ru-Hydride Intermediate +10.4
TS_B→C Product Release TS +18.2

These simulations provide a molecular-level understanding of how the catalyst functions, the role of ligands, and the factors controlling reaction efficiency and selectivity, thereby guiding the design of improved catalytic systems.

Applications and Technological Significance of 2 Mesitylpropan 1 Ol and Its Derivatives

Role as a Synthetic Intermediate in Materials Science

As a synthetic intermediate, the utility of 2-Mesitylpropan-1-ol would be predicated on the reactivity of its hydroxyl group and the influence of the sterically hindering mesityl moiety.

Precursor for Advanced Polymer Architectures and Resins

In theory, this compound could serve as a precursor for polymers and resins. The hydroxyl group could be functionalized, for example, by conversion to an acrylate (B77674) or methacrylate (B99206) monomer, which could then be polymerized. The bulky mesityl group would be expected to impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and a higher glass transition temperature. However, no specific examples of polymers or resins derived from this compound have been documented in readily accessible scientific literature.

Monomer in Specialty Chemical Synthesis for High-Performance Materials

Similarly, while this compound could conceptually act as a monomer or a building block in the synthesis of high-performance materials, there is a lack of published research to support this. Its incorporation into materials such as specialty polyesters or polyurethanes is plausible, where the mesityl group could enhance properties like chemical resistance or mechanical strength. Without experimental data, these potential applications remain speculative.

Application in Ligand Design for Organometallic and Organocatalysis

The design of ligands is a critical aspect of catalysis, and the structure of this compound suggests it could be a scaffold for such applications.

Chiral Ligands Derived from this compound for Asymmetric Transformations

If resolved into its enantiomers, this compound could be a precursor for chiral ligands used in asymmetric catalysis. The hydroxyl group provides a handle for the introduction of other coordinating groups, and the bulky mesityl group could create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in reactions. Despite this potential, there are no specific reports of chiral ligands derived from this compound being used in asymmetric transformations.

Non-Chiral Ligands in Homogeneous and Heterogeneous Catalysis

Derivatives of this compound could also be employed as non-chiral ligands in catalysis. For instance, phosphine (B1218219) or N-heterocyclic carbene ligands incorporating the 2-mesitylpropyl group could be synthesized. The steric bulk of the mesityl group would likely influence the coordination environment of the metal center, affecting catalytic activity and selectivity. However, the scientific literature does not currently contain specific examples of such ligands or their catalytic applications.

Applications in Fragrance and Flavor Chemistry as a Synthetic Precursor

Building Block for Terpenoid and Sesquiterpenoid Analogues

While direct and extensive research on the application of this compound as a foundational unit in the synthesis of terpenoid and sesquiterpenoid analogues is not widely documented in publicly available scientific literature, its chemical structure presents a plausible platform for the construction of such complex natural product analogues. The inherent combination of a sterically hindered aromatic ring and a modifiable aliphatic alcohol side chain offers a unique starting point for synthetic strategies aimed at mimicking the carbocyclic frameworks of terpenes and sesquiterpenes.

The conceptual application of this compound in this context would likely involve a multi-step synthetic sequence. The core idea would be to utilize the mesityl group as a structural surrogate for a portion of the terpenoid skeleton and to elaborate the propan-1-ol side chain to construct the remaining parts of the molecule. This approach is predicated on established principles of organic synthesis, including functional group interconversions and carbon-carbon bond-forming reactions.

A hypothetical synthetic pathway could commence with the modification of the hydroxyl group of this compound. For instance, oxidation of the primary alcohol to an aldehyde or a carboxylic acid would provide an electrophilic handle for subsequent carbon chain extension reactions. These reactions could include aldol (B89426) condensations, Wittig reactions, or Grignard additions, allowing for the introduction of additional carbon atoms and the formation of a longer, more functionalized side chain.

Following the elongation and functionalization of the side chain, the next critical phase would involve the cyclization of the aromatic ring. This could potentially be achieved through intramolecular Friedel-Crafts-type reactions. libretexts.orglibretexts.orgyoutube.com In such a scenario, the newly constructed side chain would need to possess a suitable electrophilic center that could react with the electron-rich mesitylene (B46885) ring, leading to the formation of a new carbocyclic ring fused to the aromatic core. The steric hindrance provided by the methyl groups on the mesityl ring would play a crucial role in directing the regioselectivity of such a cyclization.

Subsequent transformations would then be required to convert the aromatic ring of the cyclized intermediate into a non-aromatic, terpene-like carbocycle. This could involve dearomatization reactions, such as Birch reduction, followed by further functional group manipulations to install the characteristic features of a specific terpenoid or sesquiterpenoid skeleton. Chemoenzymatic approaches, which utilize enzymes for specific transformations, could also be envisioned to achieve high stereoselectivity in these latter stages. iupac.org

The table below outlines a hypothetical, multi-step synthesis of a generic sesquiterpenoid analogue starting from this compound, illustrating the potential research findings that could be generated from such a synthetic endeavor.

StepStarting MaterialReagents and ConditionsHypothetical Intermediate/ProductPurpose of Step
1This compoundPCC, CH₂Cl₂2-Mesitylpropanal (B13547952)Oxidation of the primary alcohol to an aldehyde.
22-Mesitylpropanal(CH₃)₂C=CHCH₂MgBr, THF4-Mesityl-2-methylpent-1-en-3-olGrignard reaction to extend the carbon chain.
34-Mesityl-2-methylpent-1-en-3-olH₂SO₄, heat1-(1,3-Dimethyl-1-propenyl)-2,4,6-trimethylbenzeneDehydration and rearrangement to form a conjugated system.
41-(1,3-Dimethyl-1-propenyl)-2,4,6-trimethylbenzeneH₃PO₄, heatHypothetical tricyclic intermediateIntramolecular Friedel-Crafts cyclization.
5Hypothetical tricyclic intermediateLi, NH₃, EtOHHypothetical dearomatized intermediateBirch reduction to break the aromaticity.
6Hypothetical dearomatized intermediateFurther functional group manipulationsSesquiterpenoid AnalogueInstallation of final functional groups and stereocenters.

This speculative pathway highlights the potential of this compound as a versatile building block. The development of such a synthetic route would contribute to the field of natural product synthesis by providing a novel disconnection approach for the construction of complex molecular architectures. Further research would be necessary to establish the feasibility and optimize the conditions for each of the proposed steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Mesitylpropan-1-ol, and how can purity be ensured during preparation?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with mesitylene derivatives and propanol precursors. Key steps include alkylation or Grignard reactions under anhydrous conditions. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical. Purity should be confirmed using HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to verify structural integrity . For novel compounds, elemental analysis or high-resolution mass spectrometry (HRMS) is mandatory to confirm molecular formulae .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Use PPE (gloves, goggles, lab coats) to avoid dermal contact, and work in a fume hood due to potential volatility. Store in airtight containers away from oxidizers and heat sources. In case of exposure, follow emergency procedures (e.g., rinse skin with water for 15 minutes, seek medical attention for ingestion) .

Q. How should researchers characterize this compound’s physical and chemical properties?

  • Methodological Answer : Standard characterization includes:

  • Spectroscopy : NMR (¹H, ¹³C, DEPT-135) for structural elucidation; IR for functional group identification (e.g., -OH stretch at ~3300 cm⁻¹).
  • Chromatography : GC-MS or HPLC to assess purity and detect byproducts.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during structural validation?

  • Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects, impurities, or tautomerism. Cross-validate with computational tools (e.g., DFT-based NMR chemical shift predictions) and replicate experiments under controlled conditions (e.g., deuterated solvents, standardized concentrations). Compare results with published databases like NIST Chemistry WebBook for reference spectra .

Q. What strategies optimize the reproducibility of this compound’s synthetic yield in scaled-up reactions?

  • Methodological Answer : Conduct Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use kinetic studies (e.g., in-situ FTIR) to monitor reaction progress. For scale-up, ensure consistent stirring rates and heat transfer by transitioning from batch to flow chemistry setups. Document all parameters in supplementary materials to enable replication .

Q. How can computational modeling aid in predicting this compound’s reactivity or spectroscopic behavior?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:

  • Reactivity : Frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
  • Spectroscopy : Simulate IR and NMR spectra using Gaussian or ORCA software. Validate against experimental data to refine computational models .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS or GC×GC-TOF for high sensitivity. For non-volatile impurities, employ charged aerosol detection (CAD) in HPLC. Quantify impurities against validated calibration curves and report limits of detection (LOD) and quantification (LOQ) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

  • Methodological Answer : Systematically replicate experiments using standardized solvents (e.g., USP-grade) and controlled environments (e.g., humidity chambers). Publish raw data and detailed protocols in supplementary materials. Engage in peer consultation to identify overlooked variables (e.g., light exposure, trace metal contaminants) .

Q. What frameworks exist for validating the biological activity of this compound in interdisciplinary studies?

  • Methodological Answer : Adopt OECD guidelines for in vitro assays (e.g., cytotoxicity, enzyme inhibition). Use positive/negative controls and dose-response curves (IC₅₀/EC₅₀). For in vivo studies, follow ARRIVE 2.0 reporting standards. Share datasets via repositories like Zenodo to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.